molecular formula C166H254N48O39 B10846452 Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2

Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2

Cat. No.: B10846452
M. Wt: 3546.1 g/mol
InChI Key: WKTOEIRIAWMLPL-KFCCYEGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” is a synthetic peptide that has been studied for its potential therapeutic applications. This peptide is a modified version of the calcitonin gene-related peptide, which is known for its role in vasodilation and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this peptide would likely involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

The peptide “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with altered properties .

Scientific Research Applications

The peptide “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating biological processes such as vasodilation and neurotransmission.

    Medicine: Explored as a potential therapeutic agent for conditions involving abnormal vasodilation or neurotransmission.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” involves its interaction with the calcitonin gene-related peptide receptor. This interaction leads to the activation of signaling pathways that result in vasodilation and modulation of neurotransmission. The peptide’s effects are mediated through its binding to specific molecular targets, including receptors and enzymes involved in these pathways .

Properties

Molecular Formula

C166H254N48O39

Molecular Weight

3546.1 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S,5S,8S,11S,20S)-20-[[2-[[(2S,5S,8S,11S,20S)-20-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-[3-(diaminomethylideneamino)propyl]-2-(1H-imidazol-5-ylmethyl)-8-(2-methylpropyl)-3,6,9,17,21-pentaoxo-1,4,7,10,16-pentazacyclohenicosane-11-carbonyl]amino]acetyl]amino]-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-2-(2-methylpropyl)-3,6,9,17,21-pentaoxo-1,4,7,10,16-pentazacyclohenicosane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-(diaminomethylideneamino)hexanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C166H254N48O39/c1-86(2)69-112-148(238)192-104(51-31-35-63-178-125(220)60-58-110(146(236)202-117(75-100-79-176-85-187-100)150(240)194-108(144(234)199-112)54-38-66-181-166(174)175)197-159(249)133(90(9)10)209-153(243)116(189-95(17)217)74-99-78-182-102-48-28-27-47-101(99)102)140(230)185-82-127(222)190-109-57-59-124(219)177-62-34-30-50-103(191-142(232)107(53-37-65-180-165(172)173)195-155(245)120(84-215)206-149(239)113(70-87(3)4)200-145(109)235)139(229)184-80-126(221)183-81-128(223)207-132(89(7)8)161(251)210-134(91(11)12)160(250)196-106(52-32-36-64-179-164(170)171)141(231)193-105(49-29-33-61-167)143(233)203-118(76-123(168)218)151(241)201-115(73-98-45-25-20-26-46-98)152(242)211-135(92(13)14)163(253)214-68-40-56-122(214)157(247)212-136(94(16)216)162(252)205-119(77-130(225)226)154(244)208-131(88(5)6)158(248)186-83-129(224)213-67-39-55-121(213)156(246)204-114(72-97-43-23-19-24-44-97)147(237)188-93(15)138(228)198-111(137(169)227)71-96-41-21-18-22-42-96/h18-28,41-48,78-79,85-94,103-122,131-136,182,215-216H,29-40,49-77,80-84,167H2,1-17H3,(H2,168,218)(H2,169,227)(H,176,187)(H,177,219)(H,178,220)(H,183,221)(H,184,229)(H,185,230)(H,186,248)(H,188,237)(H,189,217)(H,190,222)(H,191,232)(H,192,238)(H,193,231)(H,194,240)(H,195,245)(H,196,250)(H,197,249)(H,198,228)(H,199,234)(H,200,235)(H,201,241)(H,202,236)(H,203,233)(H,204,246)(H,205,252)(H,206,239)(H,207,223)(H,208,244)(H,209,243)(H,210,251)(H,211,242)(H,212,247)(H,225,226)(H4,170,171,179)(H4,172,173,180)(H4,174,175,181)/t93-,94+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,131-,132-,133-,134-,135-,136-/m0/s1

InChI Key

WKTOEIRIAWMLPL-KFCCYEGLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@@H]6CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)CCCN=C(N)N)CO)CC(C)C)NC(=O)CNC(=O)[C@@H]7CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC(C)C)CCCN=C(N)N)CC8=CN=CN8)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)C)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCNC(=O)CCC(C(=O)N1)NC(=O)CNC(=O)C2CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(C)C)CCCN=C(N)N)CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N8CCCC8C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)CCCN=C(N)N)CO

Origin of Product

United States

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